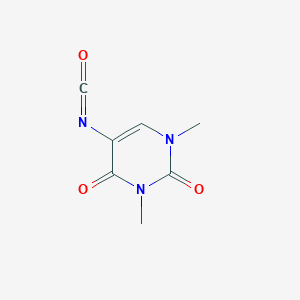
2-氨基-5-甲基噻吩-3-羧酸
概述
描述
2-Amino-5-methylthiophene-3-carboxylic acid is a heterocyclic compound containing a thiophene ring substituted with an amino group at the 2-position, a methyl group at the 5-position, and a carboxylic acid group at the 3-position.
科学研究应用
2-Amino-5-methylthiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Medicine: Research is ongoing into its potential use as a precursor for drugs with anti-inflammatory, antimicrobial, and anticancer properties.
Industry: It is used in the production of organic semiconductors and other advanced materials
作用机制
Pharmacokinetics
- The compound’s absorption occurs primarily in the gastrointestinal tract after oral administration . It may distribute to various tissues, including the liver, kidneys, and brain. Hepatic metabolism likely occurs, leading to metabolites that may retain or alter biological activity. The compound is likely excreted via urine and feces. Factors like solubility, stability, and metabolism influence bioavailability.
生化分析
Biochemical Properties
2-Amino-5-methylthiophene-3-carboxylic acid plays a significant role in biochemical reactions, particularly in the synthesis of thiophene derivatives. It interacts with various enzymes and proteins, facilitating reactions that lead to the formation of biologically active compounds. For instance, it can act as a substrate for enzymes involved in the synthesis of thiophene-based drugs, which exhibit a range of pharmacological properties such as anti-inflammatory and antimicrobial activities . The interactions between 2-Amino-5-methylthiophene-3-carboxylic acid and these enzymes are typically characterized by the formation of enzyme-substrate complexes, which undergo subsequent chemical transformations to yield the desired products.
Cellular Effects
The effects of 2-Amino-5-methylthiophene-3-carboxylic acid on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in inflammatory responses, thereby potentially reducing inflammation . Additionally, 2-Amino-5-methylthiophene-3-carboxylic acid can alter metabolic pathways within cells, leading to changes in the levels of key metabolites and overall cellular energy balance.
Molecular Mechanism
At the molecular level, 2-Amino-5-methylthiophene-3-carboxylic acid exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to either inhibition or activation of their functions. For instance, it may inhibit the activity of enzymes involved in pro-inflammatory pathways, thereby reducing the production of inflammatory mediators . Additionally, 2-Amino-5-methylthiophene-3-carboxylic acid can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Amino-5-methylthiophene-3-carboxylic acid can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-Amino-5-methylthiophene-3-carboxylic acid is relatively stable under standard laboratory conditions, but it may undergo degradation when exposed to extreme pH or temperature . Long-term exposure to this compound in in vitro or in vivo studies has revealed sustained effects on cellular processes, including prolonged modulation of gene expression and metabolic pathways.
Dosage Effects in Animal Models
The effects of 2-Amino-5-methylthiophene-3-carboxylic acid in animal models are dose-dependent. At lower doses, this compound may exhibit beneficial effects, such as anti-inflammatory and antimicrobial activities . At higher doses, it may cause toxic or adverse effects, including cellular toxicity and disruption of normal metabolic processes . Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic effects without causing significant toxicity.
Metabolic Pathways
2-Amino-5-methylthiophene-3-carboxylic acid is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its transformation into biologically active metabolites. These pathways include the synthesis of thiophene derivatives, which are important for their pharmacological properties . The compound can affect metabolic flux by altering the activity of key enzymes, leading to changes in the levels of metabolites and overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 2-Amino-5-methylthiophene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the uptake and localization of the compound to specific cellular compartments, where it can exert its biochemical effects . The distribution of 2-Amino-5-methylthiophene-3-carboxylic acid is influenced by its chemical properties, such as solubility and affinity for transporters, which determine its accumulation in target tissues.
Subcellular Localization
The subcellular localization of 2-Amino-5-methylthiophene-3-carboxylic acid is crucial for its activity and function. This compound can be directed to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, through targeting signals or post-translational modifications . The localization of 2-Amino-5-methylthiophene-3-carboxylic acid within these compartments allows it to interact with specific biomolecules and participate in localized biochemical reactions, thereby influencing cellular processes at the subcellular level.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-methylthiophene-3-carboxylic acid typically involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester. . The reaction conditions often include the use of a base such as sodium ethoxide and a solvent like ethanol, with the reaction being carried out under reflux conditions.
Industrial Production Methods
Industrial production of 2-Amino-5-methylthiophene-3-carboxylic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
化学反应分析
Types of Reactions
2-Amino-5-methylthiophene-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or iodine can be used for halogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogens or other functional groups onto the thiophene ring .
相似化合物的比较
Similar Compounds
- 2-Amino-5-methylthiophene-3-carboxamide
- 2-Amino-3-cyano-5-methylthiophene
- 2-Amino-4-ethoxythiophene-3-carbonitrile
Uniqueness
2-Amino-5-methylthiophene-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
属性
IUPAC Name |
2-amino-5-methylthiophene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO2S/c1-3-2-4(6(8)9)5(7)10-3/h2H,7H2,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRVJCXLYRSTUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(S1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620277 | |
| Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41940-47-0 | |
| Record name | 2-Amino-5-methylthiophene-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1291289.png)








